3-Methyl-2-phenylpyrimidine-4(3H)-thione
Description
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
3-methyl-2-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C11H10N2S/c1-13-10(14)7-8-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
GJXAANCJQDWBGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thionation of Pyrimidinone Precursors
A common and efficient method involves converting the corresponding 4(3H)-pyrimidinone derivative into the 4(3H)-thione by treatment with sulfurizing agents.
- Procedure Example :
A mixture of the pyrimidinone precursor (e.g., 2-methylthio-6-phenylpyrimidin-4(3H)-one) and Lawesson’s reagent is refluxed in dry toluene for about 3 hours. After cooling, the reaction mixture is filtered, and the product is recrystallized from methanol to yield this compound as yellow crystals with a yield of approximately 67%.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyrimidinone + Lawesson’s reagent | Reflux in dry toluene, 3 h |
| 2 | Cooling and filtration | Isolation of crude product |
| 3 | Recrystallization from methanol | Pure this compound |
Cyclization Routes Using Substituted Ureas and Amidines
Another synthetic route involves cyclization of substituted ureas or amidines with β-dicarbonyl compounds or equivalents to form the pyrimidine ring system, followed by thionation.
- The reaction typically uses substituted ureas or thioureas with phenyl-containing precursors under acidic or basic catalysis in solvents such as ethanol or methanol.
- The cyclization step forms the pyrimidine core, then sulfurization converts the 4-oxo group to the 4-thione.
This method is commonly employed in heterocyclic chemistry and can be adapted for the synthesis of this compound.
Solvent and Reagent Effects on Alkylation and Thionation
Research shows that the choice of solvent and reaction conditions can influence regioselectivity and yield during alkylation and thionation steps related to pyrimidine derivatives:
| Solvent | Reaction Type | Outcome/Notes |
|---|---|---|
| Tetrachloromethane (CCl4) | N(3)-alkylation at reflux | Regioselective alkylation on nitrogen atom |
| Dimethylformamide (DMF) | O-acylmethylation at room temperature | Formation of O-substituted derivatives |
| Methanol + Sodium | Alkylation at both centers | Ambident reactivity leading to mixed products |
| Toluene + Lawesson’s reagent | Thionation of pyrimidinone | Efficient conversion to thione derivative |
This data emphasizes that refluxing in toluene with Lawesson’s reagent is optimal for thionation to produce the 4-thione derivative.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thionation with Lawesson’s reagent | Pyrimidinone + Lawesson’s reagent, toluene reflux 3 h | ~67 | Recrystallization from methanol; pure product |
| Cyclization of substituted ureas/amidines | Substituted ureas + β-dicarbonyl, acid/base catalyst, ethanol or methanol | Variable | Followed by sulfurization step |
| Sodium salt alkylation in CCl4 | Sodium salt of pyrimidinone + alkyl halides, reflux in CCl4 | Moderate | Regioselective N-alkylation |
Research Findings and Considerations
- The thionation step using Lawesson’s reagent is well-documented as an efficient and selective method to convert pyrimidinones to pyrimidine thiones.
- Alkylation reactions on the pyrimidine ring can be tuned by solvent choice, affecting regioselectivity and product distribution.
- Cyclization routes using substituted ureas or thioureas provide a flexible approach to synthesize various pyrimidine derivatives, including this compound, with good yields and structural diversity.
- Analytical characterization (NMR, IR, melting point) confirms the successful preparation and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents like halogens or nitro groups; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of 3-Methyl-2-phenylpyrimidine-4(3H)-thione
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiourea or related compounds. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing thiourea and substituted pyrimidines in the presence of acids or bases to facilitate the formation of thiones.
- Cyclocondensation : A method that combines multiple reactants to form a cyclic structure, often yielding high purity products.
These synthetic routes are crucial for producing the compound in sufficient quantities for further research into its applications.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted the antibacterial effects of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Pyrimidine derivatives have also been studied for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines, indicating their potential as antitumor agents. For instance, certain fused pyrimidines have demonstrated significant cytotoxicity against cancer cells, suggesting that modifications on the pyrimidine ring can enhance their biological efficacy .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. Studies involving related compounds have shown promising results in modulating inflammatory pathways, indicating that this compound could be explored for such therapeutic applications.
Potential Therapeutic Uses
Given its biological activities, this compound has potential therapeutic applications in:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Formulation of novel anticancer drugs that can selectively target tumor cells while minimizing side effects.
- Anti-inflammatory Treatments : Creation of medications aimed at reducing inflammation in chronic diseases such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrimidine derivatives:
These findings underscore the versatility and potential of this compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylpyrimidine-4(3H)-thione involves its interaction with molecular targets through its functional groups. The thione group can form hydrogen bonds and coordinate with metal ions, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrimidine-thiones
4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione ():
- Structure : Features a dihydropyrimidine ring with methyl and aryl substituents.
- Synthesis : Prepared via condensation of 3-methylaniline with 4-methylpent-3-en-2-one in acetone .
- Crystallography : Forms cyclic dimers via N–H···S hydrogen bonds, similar to 3-Methyl-2-phenylpyrimidine-4(3H)-thione .
- Activity : Exhibits antibacterial, antitumor, and antioxidant properties .
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione ():
Quinazoline-4-thiones
Thieno[2,3-d]pyrimidine-4(3H)-thiones
- 5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione (): Structure: Fused thieno-pyrimidine system with oxadiazole and methyl groups. Synthesis: Derived from hydrazide cyclization and thiourea substitution. Activity: Moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 3-Methyl-2-phenylpyrimidine-4(3H)-thione, and how is the product characterized?
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, a common method involves reacting 3-methylaniline with 4-methylpent-3-en-2-one in the presence of potassium thiocyanate in acetone, followed by recrystallization from methanol . Characterization includes:
- Elemental analysis (C, H, N, S percentages) to confirm purity .
- Single-crystal X-ray diffraction to determine molecular geometry, bond lengths, and angles. For instance, monoclinic crystal systems (space group P21/c) with parameters a = 8.814 Å, b = 14.997 Å, c = 10.215 Å, and β = 95.711° are reported for analogous pyrimidine-thiones .
- Spectroscopic techniques : NMR (for substituent confirmation) and FTIR (to identify C=S stretching at ~1200–1250 cm⁻¹) .
Q. What are the primary research applications of this compound in chemistry and biology?
- Chemistry : Serves as a precursor for synthesizing fused heterocycles (e.g., thieno-pyrimidines) via reactions with electrophilic reagents or cross-coupling agents .
- Biology : Explored for antimicrobial and antifungal properties. Bioactivity assays often involve evaluating minimum inhibitory concentrations (MICs) against bacterial/fungal strains, with positive controls like fluconazole .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use chemical fume hoods to avoid inhalation of dust/vapors .
- Wear protective goggles , gloves, and lab coats to prevent skin/eye contact .
- Store in a cool, dry, ventilated area, tightly sealed to prevent moisture absorption or degradation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, microwave protocols for analogous pyrimidine-thiones reduce reaction times from 8–24 hours (conventional reflux) to 10–30 minutes, with yields increasing by 15–20% . Key parameters:
Q. How do density functional theory (DFT) calculations validate the experimental structural data of this compound?
DFT studies (e.g., B3LYP/6-31G* level) compare computed bond lengths, angles, and electronic properties with X-ray crystallographic data. For instance:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response curves : Ensure consistency in concentration ranges (e.g., 1–100 µg/mL) and exposure times (24–72 hours) across studies .
- Control experiments : Use reference standards (e.g., ampicillin for antibacterial assays) and solvent controls (DMSO) to validate results .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify pharmacophore contributions .
Q. What strategies optimize the crystallization of this compound for X-ray studies?
- Solvent screening : Methanol or ethanol often yield high-quality crystals due to moderate polarity .
- Slow evaporation : Maintain stable temperature (20–25°C) and humidity (<40%) to prevent disorder .
- Hydrogen bonding : Analyze packing motifs (e.g., N–H···S interactions) to predict crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
